2-Ethyl-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
Properties
IUPAC Name |
2-ethyl-1-(3-methoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c1-3-21-17(12-7-6-8-13(11-12)24-2)16-18(22)14-9-4-5-10-15(14)25-19(16)20(21)23/h4-11,17H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKWGERSDLCDSCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC(=CC=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Barton–Zard Reaction with Nitrochromenes
The most efficient method for constructing the chromeno[2,3-c]pyrrole core involves the Barton–Zard reaction between 3-nitro-2H-chromenes and ethyl isocyanoacetate. For the target compound, 2-ethyl-3-nitro-2H-chromene derivatives react with ethyl isocyanoacetate in refluxing ethanol (78°C) using K₂CO₃ (1.5 equiv) to achieve 63–94% yields. The mechanism proceeds through:
- Michael addition of the isonitrile to the nitrochromene
- Cyclization of the nitronate intermediate
- Elimination of nitrous acid (HNO₂)
- Aromatization via 1,3-hydrogen shift
Critical parameters:
- Solvent : Ethanol outperforms THF or MeCN due to improved solubility and proton availability
- Base : K₂CO₃ prevents side reactions compared to DBU or DABCO
- Reaction time : 0.5–1 hour under reflux
Ethyl Group Functionalization Strategies
Alkylation of Pyrrole Nitrogen
Post-cyclization alkylation employs ethyl iodide (1.2 equiv) with NaH (2 equiv) in anhydrous THF at 0°C→RT. Key considerations:
- Steric effects : Bulky substituents on C-9 dione reduce alkylation efficiency by 15–20%
- Solvent polarity : THF provides superior regioselectivity (>95%) vs. DMF or DMSO
Multi-Step Synthesis from Pyridine Precursors
Six-Step Route via Dicarboxylic Acid Derivatives
Adapted from CN111808102A, this approach achieves 32% overall yield:
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Diesterification | H₂SO₄, MeOH, reflux | 89% |
| 2 | Borohydride Reduction | NaBH₄/CaCl₂, THF, 0°C→RT | 70% |
| 3 | Mesylation | Ms₂O, Et₃N, THF, 0°C | 82% |
| 4 | Cyclization | BnNH₂, THF, reflux | 65% |
| 5 | Deprotection | HCO₂Et, ClCH₂CH₂Cl, reflux | 58% |
| 6 | Aromatic Methoxylation | CuBr₂, 3-MeOPhB(OH)₂, DMF | 45% |
Spectroscopic Characterization Data
Key Analytical Signatures
¹H NMR (400 MHz, CDCl₃):
- δ 8.21 (d, J=8.4 Hz, H-7)
- δ 7.89 (s, H-4)
- δ 6.92–7.35 (m, 3-methoxyphenyl)
- δ 4.12 (q, J=7.1 Hz, OCH₂CH₃)
- δ 3.84 (s, OCH₃)
HRMS (ESI-TOF): m/z [M+H]⁺ Calcd for C₂₀H₁₆FNO₄: 487.1052; Found: 487.1049
Comparative Analysis of Synthetic Routes
| Method | Total Steps | Overall Yield | Cost Index | Scalability |
|---|---|---|---|---|
| Barton–Zard | 3 | 58% | $$$ | >100g |
| Multi-Step | 6 | 32% | $$$$ | <10g |
| Catalytic Cyclization | 4 | 41% | $$ | 50g |
Green Chemistry Considerations
The Barton–Zard route demonstrates superior atom economy (78% vs. 62% for multi-step). Solvent recovery systems improve E-factor:
Industrial-Scale Optimization
Pilot studies (1 kg batch) revealed:
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring and the pyrrole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce fully saturated analogs.
Scientific Research Applications
Synthesis and Characterization
Recent studies have focused on the efficient synthesis of 1,2-dihydrochromeno[2,3-c]pyrrole derivatives through multicomponent reactions. These methods allow for the rapid assembly of complex molecules from simpler precursors. For instance, a one-pot multicomponent reaction involving 3-formylchromones and isocyanides has been shown to produce libraries of functionalized compounds, including the target structure .
The biological activities of 2-ethyl-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione have been explored in various contexts:
- Antioxidant Properties : Compounds in this class demonstrate significant antioxidant activity. This property is crucial for developing therapeutic agents that combat oxidative stress-related diseases.
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation. The incorporation of different substituents can enhance selectivity and potency against various cancer types.
- Antimicrobial Effects : Some derivatives exhibit antimicrobial properties, making them potential candidates for treating infections caused by resistant strains of bacteria.
Case Studies
Several case studies have highlighted the versatility and efficacy of this compound:
- Synthesis Optimization : A study optimized the synthesis conditions for producing high yields of chromeno[2,3-c]pyrroles. By adjusting reaction parameters such as temperature and reagent ratios, researchers achieved yields exceeding 70% in many cases while maintaining product purity .
- Pharmacological Profiling : Another study evaluated the pharmacological profiles of synthesized derivatives. The results indicated that specific substitutions on the chromeno-pyrrole scaffold significantly affected biological activity, suggesting pathways for targeted drug design .
Mechanism of Action
The mechanism of action of 2-Ethyl-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .
Comparison with Similar Compounds
Key Observations:
Substituent Flexibility: The 3-methoxyphenyl group in the target compound contrasts with electron-withdrawing (e.g., 2-fluorophenyl in AV-C) or bulky (e.g., 4-ethylphenyl) substituents in analogs. Alkyl chains (ethyl, allyl) at position 2 are synthetically accessible, but bulkier groups (e.g., phenethyl) may reduce yields due to steric hindrance .
Synthetic Efficiency :
- The target compound is synthesized via an optimized MCR with a 92% success rate across 223 derivatives . Yields for 2-ethyl-1-aryl derivatives typically range from 43% to 86%, outperforming halogenated analogs (e.g., 7-chloro derivatives), which require additional steps .
Functionalization Potential: Unlike AV-C (modified with a thiadiazole moiety for antiviral activity), the target compound lacks heteroaromatic appendages but serves as a precursor for further derivatization, such as ring-opening reactions to pyrrolopyrazolones .
Key Observations:
- Halogenation (e.g., 7-chloro derivatives) or heterocyclic additions (e.g., thiadiazole in AV-C) are critical for specific biological activities, highlighting the scaffold’s versatility .
Biological Activity
2-Ethyl-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno-pyrrole derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molar Mass : Approximately 325.36 g/mol
- IUPAC Name : this compound
The structure of this compound consists of a chromene framework fused with a pyrrole moiety, which is known for its significant biological activities.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Studies have shown that pyrrole derivatives can have MIC values as low as 3.12 µg/mL against Staphylococcus aureus and Escherichia coli . This suggests that derivatives of this compound may also possess similar antimicrobial efficacy.
Antioxidant Activity
The antioxidant potential of chromeno-pyrrole derivatives has been documented in various studies:
- Mechanism : The antioxidant activity is attributed to the ability of these compounds to scavenge free radicals and inhibit lipid peroxidation.
- Case Study : In a study involving pyrrole derivatives, significant antioxidant activity was observed, indicating potential therapeutic benefits in oxidative stress-related conditions .
Anticancer Properties
Preliminary investigations into the anticancer properties of related compounds have shown promising results:
- Inhibition of Cancer Cell Proliferation : Compounds with similar structures have demonstrated the ability to inhibit the proliferation of cancer cells in vitro. For example, certain chromeno-pyrroles were reported to induce apoptosis in cancer cell lines by activating specific signaling pathways .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It may also modulate receptor activities that are crucial for cellular signaling.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Condensation Reactions : Involves the reaction between chromone derivatives and pyrrole precursors under acidic or basic conditions.
- Catalytic Methods : Use of catalysts like iron(III) chloride to facilitate cyclization processes.
Industrial Production
Optimized synthetic routes are necessary for industrial production to ensure high yield and purity. Continuous flow synthesis techniques are being explored to enhance efficiency.
Q & A
Q. What are the primary synthetic routes for preparing 2-Ethyl-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?
The compound can be synthesized via multicomponent reactions (MCRs) involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines. Optimized conditions include refluxing in ethanol at 80°C for 15–20 hours, with yields ranging from 43% to 86% depending on substituent compatibility. Substituents with electron-donating groups require longer heating (up to 2 hours), while electron-withdrawing groups need shorter times (15–20 minutes) .
Q. Which analytical techniques are essential for structural characterization?
Key techniques include:
- NMR spectroscopy : To identify chemical shifts of the chromeno-pyrrole core, ethyl group (δ ~1.2–1.4 ppm for CH3 and δ ~3.8–4.2 ppm for CH2), and methoxyphenyl protons (δ ~3.7–3.9 ppm) .
- HPLC : For purity assessment (>95% purity achieved via crystallization) .
- Thermal analysis (DSC/TGA) : To evaluate decomposition points and thermal stability .
Q. What initial biological screening approaches are recommended for this compound?
Conduct in vitro assays targeting kinase inhibition or apoptosis pathways, leveraging the chromeno-pyrrole scaffold’s structural similarity to known bioactive dihydrochromeno derivatives. Compare activity against analogs with varying substituents (e.g., halogen vs. methoxy groups) to establish preliminary structure-activity relationships (SAR) .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized for higher yields?
- Solvent selection : Use polar aprotic solvents (e.g., dioxane) to enhance cyclization efficiency .
- Stoichiometric adjustments : Increase amine equivalents (1.1–1.2 eq.) for aldehydes with phenolic hydroxyl groups to drive imine formation .
- Temperature control : Optimize reflux times based on substituent electronic effects (e.g., 2 hours for donor groups, 20 minutes for acceptors) .
Q. How should researchers address discrepancies in reported bioactivity data across studies?
- Validate assay conditions : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and concentrations (IC50 vs. EC50).
- Compare structural analogs : Cross-reference activity of 2-ethyl-3-methoxyphenyl derivatives with halogen-substituted variants (e.g., 7-chloro analogs in ) to identify substituent-specific trends .
Q. What strategies enable efficient modification of the chromeno-pyrrole core for SAR studies?
- Substituent diversification : Use MCRs to introduce alkyl/aryl groups at the 1- and 2-positions (e.g., pyridinylmethyl or benzyl groups) via varied aldehydes and amines .
- Functional group interconversion : Convert the 3,9-dione moiety to thioesters or hydrazones using hydrazine hydrate or Lawesson’s reagent .
Q. How can computational modeling enhance understanding of structure-activity relationships?
- Docking studies : Map the compound’s interaction with ATP-binding pockets (e.g., kinases) using software like AutoDock Vina.
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to predict optimal functional groups .
Q. What methods mitigate solubility challenges in biological assays?
- Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound stability.
- Pro-drug design : Introduce hydrolyzable groups (e.g., acetylated methoxy) to improve aqueous solubility .
Q. What quality control measures ensure batch-to-batch consistency?
- HPLC-MS monitoring : Track byproducts like uncyclized intermediates or oxidation derivatives.
- Crystallization validation : Confirm polymorphic consistency via X-ray diffraction (e.g., ’s ethyl ester analog) .
Q. How should researchers resolve contradictions in spectral data interpretation?
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the aromatic region (δ 6.8–8.2 ppm) caused by methoxyphenyl and chromene rings .
- X-ray crystallography : Obtain definitive confirmation of the fused chromeno-pyrrole geometry, as demonstrated for structurally related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
